molecular formula C12H14N4 B2787473 8-(Piperazin-1-yl)quinazoline CAS No. 221377-26-0

8-(Piperazin-1-yl)quinazoline

Cat. No.: B2787473
CAS No.: 221377-26-0
M. Wt: 214.272
InChI Key: WUOMFIBXTAXXRP-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)quinazoline is a heterocyclic compound that consists of a quinazoline core with a piperazine moiety attached at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

8-(Piperazin-1-yl)quinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have significant inhibitory activity against p21-activated kinase 4 (PAK4) . The nature of these interactions is often through binding to the active sites of these biomolecules, thereby influencing their function .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have potent inhibitory activity against the A549 cell line, affecting cell proliferation, migration, and invasion . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit PAK4, a kinase involved in various cellular processes .

Temporal Effects in Laboratory Settings

It has been suggested that it has a stable structure, which could potentially influence its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, quinazoline derivatives have been shown to exhibit varying effects at different dosages

Metabolic Pathways

Quinazoline derivatives have been shown to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Piperazin-1-yl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinazoline and piperazine as the primary starting materials.

    Condensation Reaction: The quinazoline core is functionalized at the 8th position using a suitable halogenating agent, such as bromine or chlorine, to form 8-halogenated quinazoline.

    Nucleophilic Substitution: The halogenated quinazoline undergoes nucleophilic substitution with piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

8-(Piperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Piperazin-1-yl)quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Piperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its isomers and analogs. The presence of the piperazine moiety at the 8th position enhances its ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

8-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-10-8-14-9-15-12(10)11(3-1)16-6-4-13-5-7-16/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMFIBXTAXXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CN=CN=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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